molecular formula C9H21ClN2O2S B11860701 N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11860701
M. Wt: 256.79 g/mol
InChI Key: COUPVGPCUQEGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C₉H₂₁ClN₂O₂S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-yl)methanesulfonamide hydrochloride
  • N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
  • N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride

Uniqueness

N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9;/h9-11H,2-8H2,1H3;1H

InChI Key

COUPVGPCUQEGQM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1CCNCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.